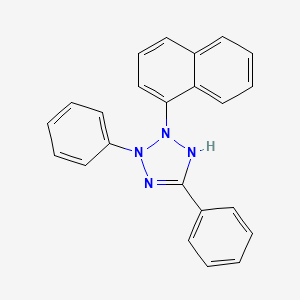

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole

Description

Properties

CAS No. |

685110-14-9 |

|---|---|

Molecular Formula |

C23H18N4 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-naphthalen-1-yl-3,5-diphenyl-1H-tetrazole |

InChI |

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25) |

InChI Key |

POVFIALPFNAYPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Conventional Thermal Conditions

In a representative procedure, benzonitrile derivatives react with NaN₃ in dimethylformamide (DMF) at elevated temperatures (100–120°C) for 6–24 hours. For example, SnCl₂-catalyzed cycloaddition of 1-naphthonitrile with NaN₃ in DMF at 120°C yielded 5-(naphthalen-1-yl)-1H-tetrazole in 90% purity after acid workup. Similarly, cobalt(II) complexes in DMSO at 110°C facilitated the synthesis of 5-aryl tetrazoles with yields exceeding 85%.

Key Variables:

- Catalyst: Transition metal salts (e.g., SnCl₂, Co(II)) enhance reaction rates by polarizing the nitrile group.

- Solvent: High-polarity solvents like DMF or DMSO stabilize ionic intermediates.

- Temperature: Prolonged heating (≥100°C) ensures complete conversion but risks decomposition.

Catalytic Methods Using Transition Metal Catalysts

Tin(II) Chloride (SnCl₂)

SnCl₂ emerged as a robust catalyst for tetrazole synthesis, achieving 90% yield for 5-phenyl-1H-tetrazole under optimized conditions (DMF, 120°C, 6 hours). The protocol involves:

- Dissolving 1-naphthonitrile (1 mmol) and NaN₃ (1.5 mmol) in anhydrous DMF.

- Adding SnCl₂ (10 mol%) under nitrogen.

- Heating at 120°C with stirring, followed by ethyl acetate extraction and HCl quenching.

Cobalt(II) Complexes

A Co(II)-based catalyst system enabled efficient cycloaddition at 110°C in DMSO, achieving 94% yield for 5-(4-nitrophenyl)-1H-tetrazole. The catalyst’s Lewis acidity activates nitriles, while DMSO stabilizes reactive intermediates.

Multi-Step Synthetic Approaches

Suzuki Coupling-Hydrogenolysis

A modular two-step strategy was reported for aryl-substituted tetrazoles:

- Suzuki-Miyaura Coupling: 1-Benzyl-5-bromo-1H-tetrazole reacts with naphthalen-1-ylboronic acid using XPhos Pd G3 catalyst, yielding 1-benzyl-5-(naphthalen-1-yl)-1H-tetrazole.

- Hydrogenolysis: Palladium on carbon (Pd/C) catalyzes benzyl group removal under H₂, affording the target compound in 78% overall yield.

Advantages:

- Enables precise control over aryl substitution patterns.

- Compatible with sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. A three-component reaction involving carbonyl compounds, amines, and trimethylsilyl azide (TMSN₃) under microwave conditions (180°C, 20 minutes) produced 1,5-disubstituted tetrazoles in 75–92% yields. For naphthalene-containing derivatives, this method minimizes thermal degradation while enhancing regioselectivity.

Nanoparticle-Catalyzed Methods

Nickel Oxide (NiO) Nanoparticles

NiO NPs (6 mol%) in DMF at 70°C catalyzed the one-pot synthesis of 1,5-disubstituted tetrazoles from aldehydes, malononitrile, and NaN₃, achieving yields up to 98%. The high surface area of NPs facilitates efficient mass transfer and catalyst recovery.

Silver Nanoparticles (Ag NPs)

Ag NPs in DMF at 120°C promoted [3+2] cycloadditions, yielding 5-(naphthalen-2-yl)-1H-tetrazole in 93% yield. Mechanistic studies suggest Ag⁺ ions coordinate with nitrile lone pairs, enhancing electrophilicity.

Acid-Catalyzed and Solvent-Mediated Reactions

Polyphosphoric Acid (PPA)

PPA-mediated cyclization of amidines with NaN₃ at 100°C provided 2,5-disubstituted tetrazoles in 65–80% yields. While less efficient than metal-catalyzed methods, this approach avoids transition metals, simplifying purification.

Solvent Effects

Comparative studies revealed DMF as optimal for cycloadditions due to its high dielectric constant (ε = 36.7), which stabilizes charged intermediates better than acetonitrile (ε = 37.5) or toluene (ε = 2.4).

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for key methodologies:

Key Findings:

- Catalyst Efficiency: NiO NPs and Co(II) complexes achieve superior yields (>90%) under mild conditions.

- Reaction Speed: Microwave methods reduce synthesis times to <30 minutes.

- Scalability: SnCl₂ and NiO protocols are readily scalable for industrial production.

Chemical Reactions Analysis

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Cycloaddition: The compound can undergo cycloaddition reactions with various dienophiles to form complex polycyclic structures.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study synthesized several tetrazole compounds and evaluated their antibacterial activity against various pathogens. The results demonstrated that certain derivatives of tetrazoles, including those structurally similar to 2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole, showed promising activity against multidrug-resistant bacteria . These findings suggest that this compound could be further explored as a potential antimicrobial agent.

Anticancer Properties

Tetrazole derivatives have also been investigated for their anticancer effects. For instance, a series of compounds containing the tetrazole ring were tested for cytotoxicity against different cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, potentially through mechanisms involving apoptosis induction . This highlights the importance of this compound as a candidate for further development in cancer therapeutics.

Material Science Applications

Polymeric Materials

The incorporation of tetrazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research has shown that polymers containing tetrazole groups demonstrate improved thermal resistance compared to their non-tetrazole counterparts . This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Sensors and Electronics

Due to their electronic properties, tetrazoles are being explored for use in sensors and electronic devices. The electron-rich nature of the tetrazole ring can facilitate charge transfer processes, making these compounds suitable for applications in organic electronics and sensor technology .

Agricultural Chemistry Applications

Pesticidal Activity

The potential use of tetrazoles as pesticides has been a focus of recent research. Compounds with similar structures have shown efficacy against various agricultural pests. Studies have indicated that tetrazole-based compounds can disrupt the physiological processes of insects, leading to their potential use as novel insecticides .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s tetrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their conformation and function . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Tetrazole vs. Triazole/Imidazole Derivatives

- Ring Stability and Acidity : Tetrazoles (four nitrogen atoms) exhibit greater acidity compared to triazoles (three nitrogen atoms) and imidazoles (two nitrogen atoms). This is attributed to enhanced resonance stabilization of the conjugate base. For example, 1H-tetrazoles have pKa values ~4–5, while 1,2,4-triazoles (e.g., compounds in ) are less acidic (pKa ~8–10) .

- Electronic Properties : Density functional theory (DFT) studies (e.g., B3LYP functional in ) reveal that tetrazoles possess narrower HOMO-LUMO gaps compared to triazoles, enhancing their reactivity in electrophilic substitutions. The naphthalen-1-yl group in the target compound likely contributes to extended π-conjugation, further modulating electronic properties .

Crystallographic Insights

- SHELX software () is widely used to resolve crystal structures of heterocycles. For instance, imidazole-triazole hybrids () show planar ring systems with bond lengths of ~1.32–1.38 Å for C–N bonds, while tetrazoles may exhibit slightly shorter N–N bonds (~1.30 Å) due to increased electron delocalization .

Functional Group Impact

- Naphthalenyl vs. Phenyl Substitutents : The naphthalen-1-yl group in the target compound enhances hydrophobicity and π-stacking interactions compared to simpler phenyl-substituted triazoles (e.g., ). This may improve crystallinity, as observed in SHELX-refined structures .

- Thiol vs. Dihydrotetrazole : Thiol-containing triazoles () exhibit nucleophilic reactivity at sulfur, whereas dihydrotetrazoles are more prone to ring-opening reactions under acidic conditions.

Biological Activity

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole is a synthetic compound belonging to the tetrazole class, characterized by its unique five-membered nitrogen-rich ring structure. This compound has gained attention due to its potential applications in medicinal chemistry and materials science. Its biological activities are primarily linked to its interactions with various biological targets, making it a subject of interest for drug design and development.

Chemical Structure and Synthesis

The compound's structure includes a naphthalene moiety and two phenyl groups, contributing to its distinctive physical and chemical properties. The synthesis typically involves cyclization reactions, where sodium azide reacts with nitriles or amidines under acidic or basic conditions. Microwave-assisted synthesis techniques have also been employed to enhance reaction rates and yields .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance, docking studies suggest strong binding affinity with proteins involved in cancer progression, such as caspase-3 and NF-kappa-B, indicating potential as a therapeutic agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic properties of this compound is crucial for its application in drug development. Interaction studies with Cytochrome P450 enzymes reveal insights into its metabolic stability and bioavailability .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against A431 human epidermoid carcinoma cells. The compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, highlighting its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the naphthalene and diphenyl groups enhances its lipophilicity and may facilitate better membrane permeability, which is critical for its anticancer and antimicrobial activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Phenyl-1H-tetrazole | Contains a phenyl group | Coordination chemistry |

| 4-Aryl-substituted tetrazoles | Aryl groups at different positions | Diverse biological activities |

| This compound | Naphthalene + diphenyl groups | Anticancer & antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.